Product packaging for Estr-5(10)-ene-3,17-dione(Cat. No.:CAS No. 3962-66-1)

Estr-5(10)-ene-3,17-dione

Cat. No.: B164560
CAS No.: 3962-66-1
M. Wt: 272.4 g/mol
InChI Key: RORYLAUXKSWMQL-GUZDXLFXSA-N
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Description

Structural Context and Nomenclature within Steroid Chemistry

Estr-5(10)-ene-3,17-dione possesses a core steroid nucleus, a four-ring structure known as cyclopenta[a]phenanthrene. Its systematic IUPAC name is (8R,9S,13S,14S)-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione. nih.govalfa-chemistry.com The nomenclature "estr-5(10)-ene" indicates the estrane (B1239764) steroid backbone with a double bond between the C5 and C10 positions. The "-dione" suffix signifies the presence of two ketone functional groups, located at the C3 and C17 positions. It is also known by synonyms such as 19-Nor-androst-5(10)-ene-3,17-dione. chembk.comscbt.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC18H24O2 nih.govscbt.com
Molecular Weight272.38 g/mol scbt.com
CAS Number3962-66-1 nih.govscbt.com
Melting Point145-146 °C chembk.com or 147-150 °C steraloids.com
AppearanceYellow powder alfa-chemistry.com
InChIKeyRORYLAUXKSWMQL-CBZIJGRNSA-N alfa-chemistry.com

Historical Perspectives on the Discovery and Initial Characterization of Δ⁵⁽¹⁰⁾-Steroids

The study of steroids with a double bond at the 5(10) position, known as Δ⁵⁽¹⁰⁾-steroids, is intertwined with the broader history of steroid research. Early investigations into the structure and synthesis of steroids laid the groundwork for understanding these specific isomers. The development of techniques for the aromatization of the A ring of steroids, a key process in estrogen synthesis, brought attention to intermediates like this compound. google.com Research in the mid-20th century, particularly the work of Kenneth J. Ryan on steroid aromatase, was crucial in elucidating the enzymatic processes that could lead to the formation of such compounds. nih.govasbmb.org His findings that aromatization required NADPH and molecular oxygen pointed towards complex enzymatic pathways where Δ⁵⁽¹⁰⁾-steroids could be transient intermediates. nih.govasbmb.org

Significance of this compound as a Key Intermediate in Steroid Metabolism and Synthesis

This compound is a critical intermediate in the biosynthesis of estrogens from androgens. The enzyme aromatase, a cytochrome P450 enzyme, catalyzes the conversion of androgens like androstenedione (B190577) and testosterone (B1683101) into estrogens such as estrone (B1671321) and estradiol (B170435), respectively. wikipedia.orgnih.gov This process involves the aromatization of the A-ring of the steroid. wikipedia.orgrsc.org

A proposed mechanism for the formation of 19-norandrostenedione (B190405) (estr-4-ene-3,17-dione) from 19-oxo androstenedione involves this compound as an intermediate. This pathway suggests a retro-aldol type elimination followed by isomerization of the double bond from the 5(10) to the 4(5) position. bioscientifica.com Furthermore, studies on the metabolism of 19-norandrogens, such as nandrolone (B1676933), have shown that estr-4-ene-3,17-dione is a metabolite, highlighting the metabolic network in which these compounds exist. tandfonline.comresearchgate.net

In synthetic organic chemistry, this compound serves as a valuable starting material. For instance, it has been used in the synthesis of the anabolic-androgenic steroid mibolerone. evitachem.com Its unique structure also allows for chemical modifications, such as epoxidation of the double bond, to create other steroid derivatives. google.com

Overview of Contemporary Research Directions for this compound

Current research continues to explore the multifaceted nature of this compound and related compounds. One area of focus is the detailed mechanistic study of its role in estrogen biosynthesis. For example, research has investigated the transformations of deuterated this compound in the presence of placental aromatase to better understand the formation of estrogens and other metabolites. rsc.org

The broader field of steroid discovery continues to identify novel steroid structures from natural sources, some of which may share structural similarities or metabolic links to this compound. nih.govnih.gov Advances in analytical techniques are facilitating the identification of these new compounds and their biological activities. nih.gov

Furthermore, the enzymatic modification of steroids, including compounds structurally related to this compound, is an active area of research. rsc.org The use of microorganisms and engineered enzymes to produce specific steroid derivatives for pharmaceutical applications is a growing field. mdpi.com This includes the biotransformation of related steroids like nandrolone, which can lead to metabolites within the same chemical family. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O2 B164560 Estr-5(10)-ene-3,17-dione CAS No. 3962-66-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3962-66-1

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

(13S)-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h14-16H,2-10H2,1H3/t14?,15?,16?,18-/m0/s1

InChI Key

RORYLAUXKSWMQL-GUZDXLFXSA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4

Isomeric SMILES

C[C@]12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4

Other CAS No.

3962-66-1

Pictograms

Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of Estr 5 10 Ene 3,17 Dione

Synthesis Pathways of Estr-5(10)-ene-3,17-dione

The synthesis of this compound is a subject of interest due to its role as a precursor in the synthesis of various biologically active steroids. The primary methods for its preparation involve the manipulation of the double bond within the steroid's A and B rings.

Base-Catalyzed Isomerization from Androst-4-ene-3,17-dione

A key route to this compound is the base-catalyzed isomerization of the readily available Androst-4-ene-3,17-dione. This reaction involves the migration of the double bond from the conjugated α,β-position (Δ⁴) to the unconjugated β,γ-position (Δ⁵⁽¹⁰⁾). The equilibrium of this reversible reaction is a critical factor, often favoring the more stable conjugated starting material.

The isomerization process is initiated by the abstraction of a proton from the γ-carbon (C-6) of Androst-4-ene-3,17-dione by a strong base. This deprotonation results in the formation of a resonance-stabilized dienolate intermediate. Subsequent protonation of this dienolate at the α-carbon (C-4) leads to the formation of the β,γ-unsaturated ketone, this compound.

From a stereochemical perspective, the protonation of the planar dienolate intermediate can theoretically occur from either the α- or β-face of the steroid nucleus. The stereochemical outcome at C-4 is largely governed by steric factors and the reaction conditions. The thermodynamic stability generally favors the Δ⁴-isomer due to the conjugation of the double bond with the carbonyl group. Therefore, achieving a significant yield of the Δ⁵⁽¹⁰⁾-isomer requires careful manipulation of the reaction equilibrium, often by operating under kinetic control where the less stable product is formed faster.

To successfully synthesize this compound through isomerization, meticulous optimization of the reaction parameters is essential. The choice of base, solvent, and temperature plays a crucial role in directing the reaction towards the desired product.

ParameterInfluence on the ReactionStrategies for Optimization
Base The strength and steric hindrance of the base are critical for efficient and selective deprotonation.Strong, non-nucleophilic bases like potassium tert-butoxide or lithium diisopropylamide (LDA) are commonly used to favor the formation of the desired enolate.
Solvent The solvent's polarity and ability to solvate the enolate intermediate can influence the reaction's course.Aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) are preferred to avoid unwanted protonation of the enolate.
Temperature Temperature affects both the rate of reaction and the position of the thermodynamic equilibrium.Lower temperatures are often employed to favor the kinetically controlled product, thereby increasing the yield of the less stable this compound.

Strategies to enhance the yield include using a significant excess of the base to shift the equilibrium towards the enolate, followed by quenching the reaction to trap the desired product. Another effective method is to carry out the reaction under conditions that promote the selective precipitation of the target isomer, thus driving the equilibrium towards its formation.

Due to the reversibility of the isomerization, the primary byproduct is often the starting material, Androst-4-ene-3,17-dione. Side reactions, such as aldol-type condensations between the enolate and the starting ketone, can also occur, leading to undesired dimeric impurities. Furthermore, under certain conditions, the double bond may migrate to other positions, resulting in a mixture of isomeric products.

To minimize byproduct formation, the following strategies are employed:

Precise control of reaction time: Halting the reaction before it reaches thermodynamic equilibrium can maximize the yield of the kinetic product.

Utilization of sterically bulky bases: These bases can enhance the selectivity of deprotonation at the desired carbon.

Operation at low temperatures: This can suppress side reactions that typically have higher activation energies.

The purification of this compound from the reaction mixture is generally accomplished using chromatographic methods, such as column chromatography or high-performance liquid chromatography (HPLC). For achieving high purity, recrystallization from a suitable solvent system is also a valuable technique.

Alternative Chemoenzymatic and Chemical Routes to this compound

In addition to direct isomerization, this compound can be prepared from other steroidal precursors through multi-step chemical or chemoenzymatic pathways.

Dehydroepiandrosterone (B1670201) (DHEA), a widely available steroid, serves as a viable starting material for the synthesis of this compound. A common synthetic sequence involves:

Oxidation of the 3-hydroxyl group: The 3β-hydroxyl group of DHEA is oxidized to a ketone functionality. The Oppenauer oxidation, utilizing a catalyst like aluminum isopropoxide in the presence of a ketone such as acetone, is a classic method for this transformation. This step initially yields Androst-5-ene-3,17-dione (B1197268).

Control of Isomerization: The Androst-5-ene-3,17-dione formed in the Oppenauer oxidation contains the desired C5-C10 double bond. However, the reaction conditions can promote isomerization to the more stable conjugated Androst-4-ene-3,17-dione. Therefore, careful control of the Oppenauer reaction conditions is necessary to isolate the desired Δ⁵⁽¹⁰⁾ isomer. Alternatively, the mixture of isomers can be subjected to a subsequent base-catalyzed isomerization, as described previously, to enrich the desired product.

Chemoenzymatic routes offer an alternative with high selectivity. For example, DHEA can be converted to Androst-4-ene-3,17-dione using a 3β-hydroxysteroid dehydrogenase/isomerase enzyme. The resulting Androst-4-ene-3,17-dione can then be subjected to a base-catalyzed isomerization to yield this compound.

Another chemical strategy involves the Birch reduction of an aromatic A-ring precursor, such as an estrone (B1671321) derivative. This reduction can generate a diene system, which can subsequently be isomerized to the target this compound.

Starting PrecursorKey Transformation(s)Typical Reagents or Enzymes
Androst-4-ene-3,17-dione Base-catalyzed isomerizationPotassium tert-butoxide, LDA
Dehydroepiandrosterone (DHEA) Oppenauer oxidationAluminum isopropoxide, acetone
Dehydroepiandrosterone (DHEA) Chemoenzymatic conversion and isomerization3β-hydroxysteroid dehydrogenase/isomerase, followed by base
Estrone derivative Birch reduction followed by isomerizationNa/NH₃, then acid or base
Multi-Step Syntheses Involving Specific Ring Modifications

This compound serves as a crucial precursor in multi-step syntheses aimed at modifying the core steroidal rings. A primary transformation is the acid-catalyzed isomerization of the Δ⁵⁽¹⁰⁾ double bond to the thermodynamically more stable conjugated Δ⁴ position, yielding Estr-4-ene-3,17-dione (also known as 19-norandrostenedione). nih.govrsc.org This isomerization is a fundamental step in the synthesis of many 19-norsteroids. acs.org

Furthermore, the estrane (B1239764) skeleton can undergo more profound modifications. For instance, while not starting directly from this compound, related estrone derivatives have been subjected to D-ring cleavage through reactions like the iodoform (B1672029) reaction. The resulting seco-acid can then be re-cyclized to form novel heterocyclic systems, such as a piperidinedione moiety in place of the original D-ring, creating new classes of steroid analogs. nih.gov These methodologies highlight the potential for using this compound as a starting point for generating compounds with significantly altered ring structures.

Derivatization and Functionalization Strategies of this compound

The functional groups of this compound—the isolated double bond and two ketone groups—are prime targets for derivatization, allowing for the introduction of new functionalities and the modulation of the molecule's stereochemistry.

Epoxidation Reactions and Stereoselective Formation of 5,10-Epoxides

The electron-rich double bond between carbons 5 and 10 is susceptible to electrophilic attack, most notably by peroxy acids to form epoxides. This reaction introduces a strained three-membered oxirane ring, which is a versatile intermediate for further transformations.

Mechanism of Epoxide Formation and Regioselectivity

The epoxidation of the Δ⁵⁽¹⁰⁾ double bond is typically achieved using reagents such as meta-chloroperoxybenzoic acid (m-CPBA). google.com The reaction proceeds via the Prilezhaev mechanism, which involves a concerted electrophilic addition of the peroxy acid's oxygen atom to the double bond.

The stereochemistry of the resulting epoxide is influenced by the steric environment of the steroid nucleus. Attack can occur from either the α-face (bottom face) or the β-face (top face) of the molecule. In the case of a closely related substrate, 3β-hydroxyestr-5(10)-en-17-one, reaction with m-CPBA yields a mixture of the 5β,10β-epoxide and the 5α,10α-epoxide, with the β-isomer predominating. google.com The β-face is generally considered more sterically hindered in steroids with a C19-methyl group; however, in 19-norsteroids like this compound, the stereochemical outcome is more nuanced, though a preference for β-attack is often observed.

Cleavage Reactions of Epoxides and Product Formation

The 5,10-epoxyestranes are valuable intermediates because the strained epoxide ring can be opened under various conditions to introduce new functional groups. The cleavage is typically acid-catalyzed and results in the formation of diols or other derivatives depending on the nucleophile present. For example, acid-catalyzed hydrolysis of the epoxide ring would lead to the formation of a 5,10-dihydroxyestrane derivative. The regioselectivity and stereochemistry of the ring-opening reaction are governed by the Fürst-Plattner rule, which dictates that diaxial ring opening is favored. nih.gov Treatment of a mixture of 5α,10α- and 5β,10β-epoxides with zinc powder and cupric acetate (B1210297) in methanolic acetic acid can lead to the formation of 10β-hydroxyestr-4-ene-3,17-dione, demonstrating a reductive cleavage and isomerization pathway. google.com

Introduction of Substituents and Structural Modifications on the Estrane Skeleton

Beyond epoxidation, the estrane skeleton of this compound can be modified by manipulating the existing carbonyl groups and introducing new substituents like hydroxyl groups.

Strategies for Hydroxylation and Carbonyl Group Manipulation

The two carbonyl groups at positions C3 and C17 are readily targeted for reduction to hydroxyl groups. The choice of reducing agent allows for control over the stereochemistry of the resulting alcohols.

Selective Reduction: Sterically hindered reducing agents can exhibit selectivity. For example, the reduction of this compound with lithium tri-tert-butoxyaluminum hydride resulted in the exclusive formation of the 17β-alcohol, along with a mixture of 3α- and 3β-epimers in a 9:1 ratio. docksci.com

Stereocontrol at C17: The reduction of the 17-ketone is subject to steric hindrance from the C18-methyl group. Attack by hydride reagents like sodium borohydride (B1222165) (NaBH₄) typically occurs from the less hindered α-face, leading predominantly to the 17β-hydroxy derivative. researchgate.net Achieving the 17α-hydroxy configuration often requires alternative strategies, such as Meerwein-Ponndorf-Verley (MPV) reduction under thermodynamic control or a Mitsunobu inversion of the 17β-alcohol. researchgate.net

Stereocontrol at C3: The reduction of the 3-ketone can also yield both 3α- and 3β-alcohols. Asymmetric transfer hydrogenation methods, such as those developed by Noyori, have been used on related systems to achieve high stereoselectivity for the 3β-alcohol. researchgate.net

The resulting diols, such as Estr-5(10)-ene-3β,17β-diol, are themselves important compounds and intermediates for further functionalization. nih.gov

The following table summarizes key transformations involving the carbonyl groups of this compound.

TransformationReagent(s)Position(s) AffectedMajor Product(s)Ref.
Carbonyl ReductionLithium tri-tert-butoxyaluminum hydrideC3, C17Estr-5(10)-ene-3α,17β-diol and Estr-5(10)-ene-3β,17β-diol docksci.com
IsomerizationAcid (e.g., p-toluenesulfonic acid)C5-C10 double bondEstr-4-ene-3,17-dione rsc.orgacs.org
Epoxidationm-CPBAC5-C10 double bond5α,10α-epoxyestran-3,17-dione and 5β,10β-epoxyestran-3,17-dione google.com
Alkylation and Other Carbon-Carbon Bond Forming Reactions

The steroidal nucleus of this compound, characterized by two ketone functionalities at the C3 and C17 positions, offers reactive sites for various carbon-carbon bond-forming reactions. These transformations are fundamental in the synthesis of a wide array of steroidal analogs with modified biological activities. Alkylation, the introduction of an alkyl group, is a primary method for structural modification.

The 17-keto group is particularly susceptible to nucleophilic attack by organometallic reagents. Reactions with Grignard reagents (R-MgX) and organolithium compounds (R-Li) can introduce alkyl, alkenyl, or alkynyl groups at the C17 position. rsc.org For instance, the reaction of 17-keto steroids with methylmagnesium bromide or methyllithium (B1224462) typically yields the corresponding 17α-methyl-17β-hydroxy compound. rsc.org While Grignard reagents other than methylmagnesium halides can sometimes lead to reduction of the carbonyl group as a competing reaction, organolithium reagents often provide better yields of the desired 17α-alkyl-17β-alcohols. rsc.org The addition of an ethynyl (B1212043) group using potassium acetylide in liquid ammonia (B1221849) is a well-established method to produce 17α-ethynyl-17β-hydroxy steroids, a class of potent progestational agents. google.com

Alkylation is not limited to the C17 position. The introduction of a methyl group at the C7 position of the steroid nucleus has been shown to significantly enhance androgenic and anabolic activities. researchgate.net The synthesis of 7α-methyl steroids often involves creating a 4,6-dien-3-one system, followed by the conjugate addition of a methyl group using reagents like methylmagnesium bromide in the presence of a cuprous chloride catalyst. wikipedia.orgacs.org This 1,6-Michael addition stereoselectively introduces the methyl group at the 7α-position. wikipedia.org Another strategy involves the oxidation of a C7-position to a ketone, followed by reaction with a methylating agent like methyllithium to form a tertiary alcohol, which can then be further modified. acs.org

Below is a table summarizing representative carbon-carbon bond-forming reactions on keto-steroid scaffolds related to this compound.

Reaction Type Reagent(s) Position of C-C Bond Formation Product Type Reference(s)
AlkylationMethylmagnesium bromide or MethyllithiumC1717α-Methyl-17β-hydroxy steroid rsc.org
EthynylationAcetylene, Potassium t-amyloxide or K/NH₃C1717α-Ethynyl-17β-hydroxy steroid google.comunam.mx
Conjugate AdditionMethylmagnesium bromide, CuClC77α-Methyl steroid wikipedia.orgacs.org
Reformatsky-typePropargyl bromideC1717α-Propargyl-17β-hydroxy steroid rsc.org

This compound as a Precursor and Intermediate in Complex Organic Syntheses

This compound is a pivotal intermediate in the synthesis of numerous biologically significant steroids. Its unique Δ-5(10) unsaturated system, which is a non-conjugated enone, makes it a versatile precursor for both androgenic and estrogenic compounds.

Role in the Synthesis of Specific Steroid Hormones and Analogs

This compound serves as a branch point in the synthesis of both estrogens and 19-norandrogens.

Estrogen Synthesis: The A-ring of this compound is a direct precursor to the phenolic A-ring characteristic of all estrogens. In biochemical pathways, the aromatase enzyme complex catalyzes the conversion of androgens to estrogens. rsc.org Chemically, this transformation involves the aromatization of the A-ring. Studies have shown that this compound can be converted to estrogens. rsc.org This process ultimately leads to the formation of estrone, where the A-ring becomes aromatic, the C3-ketone is converted to a hydroxyl group, and the C19-methyl group is eliminated. libretexts.org

Androgen Synthesis: The synthesis of 19-norandrogen derivatives from this compound requires the migration of the double bond from the 5(10) position to the 4(5) position. This isomerization creates a thermodynamically more stable α,β-unsaturated ketone system in the A-ring. rsc.org The resulting product is estr-4-ene-3,17-dione, also known as 19-norandrostenedione (B190405) or Bolandione. wikipedia.org Bolandione is a direct precursor to the potent anabolic steroid nandrolone (B1676933) (19-nortestosterone). caymanchem.com Subsequent reduction of the 17-keto group of Bolandione yields nandrolone. nih.gov

Starting Material Transformation Key Product Product Class Reference(s)
This compoundA-Ring AromatizationEstroneEstrogen rsc.orglibretexts.org
This compoundDouble Bond Isomerization (Δ-5(10) → Δ-4)Estr-4-ene-3,17-dione (Bolandione)19-Norandrogen rsc.orgwikipedia.org

This compound is fundamentally a 19-norsteroid, a class of steroids lacking the C19-methyl group attached to C10. wikipedia.org This structural feature is associated with potent anabolic activity. As detailed previously, the key step in utilizing this compound for the synthesis of active 19-norandrogens is the acid- or base-catalyzed isomerization of the C5(10) double bond to the C4(5) position to form the conjugated enone, Bolandione (estr-4-ene-3,17-dione). rsc.orgwikipedia.org

From Bolandione, a variety of potent 19-norsteroids can be synthesized. The most direct transformation is the selective reduction of the 17-ketone to a hydroxyl group, yielding nandrolone (19-nortestosterone). caymanchem.com Further modifications can be made; for example, alkylation at the 17α-position of Bolandione can produce other orally active anabolic steroids. unam.mx The versatility of the dione (B5365651) functionality in Bolandione allows for a range of chemical manipulations to produce a diverse library of 19-norsteroid analogs.

Integration into the Total Synthesis of Therapeutically Relevant Steroidal Compounds

The unique structure of this compound makes it an attractive starting material for the efficient synthesis of complex, modified steroids that are not easily accessible from other precursors.

A notable application of this compound is in the synthesis of Mibolerone (7α,17α-dimethyl-19-nortestosterone), an extremely potent anabolic steroid. nih.gov A simple and effective synthetic route has been described starting from this compound. researchgate.net

Contribution to the Synthesis of other Synthetic Steroids

The chemical architecture of this compound makes it a valuable starting material for the synthesis of a variety of more complex and pharmacologically important steroids. The strategic placement of its double bond and ketone functionalities allows for selective modifications, paving the way for the construction of intricate molecular frameworks.

One of the most notable applications of this compound is as a precursor in the synthesis of Dienogest, a fourth-generation progestin widely used in oral contraceptives and for the treatment of endometriosis. A known synthetic route commences with this compound and proceeds through a series of key transformations. This pathway typically involves an initial bromination followed by dehydrobromination to introduce a conjugated diene system, resulting in the formation of Estr-4,9-diene-3,17-dione. Subsequent steps include the selective protection of the 3-keto group, epoxidation at the 17-position, ring-opening of the epoxide with a cyanide source, and finally, hydrolysis and deprotection to yield Dienogest. google.com While this route is established, it has been noted that the epoxidation step can proceed with low yields, which has prompted the exploration of alternative synthetic strategies. google.com

Another synthetic application of the estr-5(10)-ene scaffold is in the preparation of 7α-methylated steroids. For instance, a derivative of this compound, 7α-methylthis compound, has been synthesized as an intermediate in the production of other bioactive steroids. This highlights the potential for introducing substituents at various positions of the steroid nucleus, starting from the estr-5(10)-ene framework, to modulate biological activity.

The following table summarizes the key transformations and resulting synthetic steroids originating from this compound and its close derivatives, based on available research findings.

Table 1: Synthetic Steroids Derived from this compound and its Derivatives

Starting MaterialTransformation StepsKey Reagents/ConditionsIntermediate(s)Final ProductReference(s)
This compound1. Bromination2. Debromination3. 3-Keto Protection4. 17-Epoxidation5. Cyanide Ring Opening6. Hydrolysis/DeprotectionNot explicitly detailed in the provided search results for this specific starting material.Estr-4,9-diene-3,17-dioneDienogest google.com
Estr-5(10),9(11)-diene-3,17-dione-3,3-ethylidene ketal1. Reaction with cyanomethyl lithium2. Deprotection and rearrangement1. Acetonitrile (B52724), n-Butyl lithium2. Acid17α-cyanomethyl-17β-hydroxy-estr-5(10),9(11)-diene-3-one-3,3-ethylidene ketalDienogest google.com

The research into the chemical transformations of this compound continues to be an active area of investigation. The development of more efficient and stereoselective methods for its conversion into high-value synthetic steroids is a key objective for medicinal and organic chemists. The strategic importance of this compound as a building block ensures its continued relevance in the ongoing quest for novel therapeutic agents.

Biochemical and Enzymatic Transformations of Estr 5 10 Ene 3,17 Dione

Endogenous Biosynthesis and Interconversion Pathways

The formation of Estr-5(10)-ene-3,17-dione and its relationship with other key steroid hormones are governed by specific enzymatic activities.

The biosynthesis of steroid hormones involves a series of enzymatic modifications of cholesterol. Dehydroepiandrosterone (B1670201) (DHEA), a C-19 adrenal steroid, serves as a primary precursor. nih.gov The enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) is a bifunctional enzyme crucial for the production of all classes of steroid hormones. oup.comgenecards.org This enzyme catalyzes the oxidation of the 3β-hydroxyl group of Δ⁵-steroids and the isomerization of the Δ⁵ double bond to the Δ⁴ position. oup.comuniprot.org

Specifically, 3β-HSD mediates the conversion of DHEA to Androst-4-ene-3,17-dione. nih.govuniprot.orgdiva-portal.org The generation of this compound is proposed as a potential intermediate step in the formation of 19-norsteroids from Androst-4-ene-3,17-dione, particularly in a retro-aldol type elimination from 19-oxo-androstenedione. bioscientifica.com

This compound exists in a dynamic equilibrium with Androst-4-ene-3,17-dione (also known as Δ⁴-Androstenedione), a key androgen precursor. wikipedia.org This interconversion is facilitated by isomerase activity. Studies involving incubations of this compound with placental aromatase have demonstrated the isomerization of the Δ⁵⁽¹⁰⁾ double bond to the more stable Δ⁴ position, yielding Androst-4-ene-3,17-dione. rsc.org The 3β-HSD enzyme complex possesses this isomerase activity, enabling the shift of the double bond from the C5-C10 position to the C4-C5 position. oup.comuniprot.org

Metabolic Fates and Downstream Products of this compound

Once formed, this compound can be directed down several metabolic pathways, leading to the synthesis of biologically active androgens and estrogens, as well as other metabolites.

This compound serves as a substrate for the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD), which is responsible for its conversion into testosterone (B1683101). The 17β-HSD enzymes are a family of proteins that catalyze the reduction of a 17-keto group to a 17β-hydroxyl group, a critical step in the synthesis of potent androgens. nih.govwikipedia.org This conversion is pivotal for androgenic activity within various tissues.

Table 1: Enzymatic Conversion to Testosterone

Substrate Enzyme Product

A crucial metabolic fate of this compound is its aromatization to estrogens, a reaction catalyzed by the aromatase enzyme complex (cytochrome P450 19A1). rsc.org This process involves the conversion of the A-ring of the steroid into an aromatic ring. Research has shown that incubating this compound in the presence of placental aromatase results in the formation of estrogens, such as estrone (B1671321). rsc.orgacs.org The efficiency of this conversion can be influenced by factors like pH, with higher pH levels potentially leading to a greater yield of estrogens. rsc.org

Table 2: Aromatization to Estrogens

Substrate Enzyme Product

In addition to its conversion to androgens and estrogens, this compound can undergo other metabolic transformations to form hydroxylated and reduced products. For instance, microbial hydroxylation studies have shown that this compound can be hydroxylated at the C-11α position by the fungus Rhizopus arrhizus. cdnsciencepub.com Furthermore, incubations with placental aromatase can lead to the formation of reduced products alongside estrogens. rsc.org

The epoxidation of this compound results primarily in the 5β,10β-epoxide, which can then be converted into a variety of metabolites, including:

5,10β-dihydroxy-5α-estrane-3,17-dione

10α-hydroxyestr-4-ene-3,17-dione

10β-hydroxyestr-4-ene-3,17-dione

Estrone lookchem.com

Table 3: Mentioned Chemical Compounds

Compound Name Abbreviation
10α-hydroxyestr-4-ene-3,17-dione
10β-hydroxyestr-4-ene-3,17-dione
17β-hydroxysteroid dehydrogenase 17β-HSD
19-oxo-androstenedione
3β-Hydroxysteroid Dehydrogenase 3β-HSD
5,10β-dihydroxy-5α-estrane-3,17-dione
Androst-4-ene-3,17-dione Δ⁴-Androstenedione
Aromatase
Cholesterol
Dehydroepiandrosterone DHEA
This compound
Estrone

Mechanistic and Kinetic Studies of this compound Transforming Enzymes

The transformation of this compound is mediated by several key enzymes, each with distinct mechanisms and kinetic profiles. These enzymes play crucial roles in the steroidogenic pathway.

Detailed Mechanism of Aromatase-Mediated Conversion and Stereochemical Insights

Aromatase, a cytochrome P450 enzyme, is central to estrogen biosynthesis, converting androgens to estrogens. This compound has been identified as a non-aromatic metabolite in incubations of 3,17-dioxo-[16,16,19-2H3]androst-4-en-19-al with placental aromatase. rsc.org The conversion of this compound to estrogens by aromatase is pH-dependent. At pH 6.5 in the presence of aromatase, estrogens are formed at a yield of 6.8%, alongside products of double bond isomerization and carbonyl group reduction. rsc.org When the pH is increased to 7.2, the yield of estrogens significantly increases to 22.7%, with a corresponding decrease in reduced products. rsc.org Notably, at this higher pH, 10β-hydroxyestr-4-ene-3,17-dione is also formed. rsc.org In the absence of aromatase, the primary products are estr-4-ene-3,17-dione and its 10β-hydroxy derivative, indicating that aromatase is essential for the aromatization of the A-ring. rsc.org The mechanism of aromatization involves the elimination of hydrogen from the C-2 position. acs.org

Kinetics and Specificity of Human Glutathione (B108866) Transferase A3-3 in Isomerization

Human Glutathione S-transferase A3-3 (GSTA3-3) is a highly efficient catalyst for the isomerization of the double bond in steroid precursors. nih.govfrontiersin.org This enzyme facilitates the conversion of Δ5-steroids to Δ4-steroids, a critical step in the biosynthesis of hormones like testosterone and progesterone. nih.govuniprot.org GSTA3-3 demonstrates significant catalytic efficiency for the isomerization of Δ5-androstene-3,17-dione, a structurally related compound to this compound. nih.gov The catalytic efficiency (kcat/Km) for Δ5-androstene-3,17-dione is approximately 5 x 10^6 M-1s-1, which is substantially higher than for other known GST substrates. nih.gov The enzyme accelerates the reaction rate by a factor of 6 x 10^8 compared to the non-enzymatic isomerization. nih.gov The expression of GSTA3-3 is selectively found in tissues with active steroid hormone biosynthesis, underscoring its specialized role. nih.govfrontiersin.org Mechanistic studies have highlighted the importance of specific active-site residues, such as Tyr9 and Arg15, in the catalytic process. frontiersin.org

Table 1: Kinetic Parameters of Human GSTA3-3 for Steroid Isomerization

SubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Δ⁵-Androstene-3,17-dione231024.4 x 10⁶
Δ⁵-Pregnene-3,20-dione17271.6 x 10⁶

Data sourced from multiple studies under varying pH and temperature conditions. uniprot.org

Role of Cytochrome P450 Enzymes in this compound Metabolism

Cytochrome P450 (P450) enzymes are a superfamily of monooxygenases that play a dominant role in steroid metabolism. mdpi.com Various P450 isoforms are involved in the oxidation of steroids, including hydroxylation and C-C bond cleavage. mdpi.comhmdb.ca While direct metabolism of this compound by specific P450s is not extensively detailed in the provided results, the metabolism of structurally similar androgens and estrogens provides insight. For instance, P450 17A1 is critical in the production of androgens from pregnenolone (B344588) and progesterone. mdpi.com Other P450s, such as those from the CYP1, CYP2, and CYP3 families, are also known to metabolize a wide range of steroids. hmdb.cadrugbank.com The metabolism of androstenedione (B190577), the Δ4-isomer of this compound, involves multiple P450-mediated reactions, including hydroxylations at various positions. nih.gov

Microbial Biotransformations and Biodegradation Pathways

Microorganisms, particularly fungi and bacteria, are capable of a wide array of transformations on steroid molecules, including this compound and its relatives. These biotransformations are of interest for producing novel steroid derivatives and for understanding steroid degradation pathways. researchfloor.org

Fungal and Bacterial Species Exhibiting this compound Transformation

Several fungal and bacterial species have been shown to transform steroids. For example, Rhizopus arrhizus is known to hydroxylate this compound specifically at the C-11α position. cdnsciencepub.com Other fungi, such as those from the genera Aspergillus and Fusarium, are known to perform various modifications on androst-4-ene-3,17-dione, including hydroxylations and reductions. researchgate.netresearchgate.net For instance, Aspergillus sp. can introduce a hydroxyl group at the 11α-position of androst-4-ene-3,17-dione with high yield. researchgate.net Bacterial species, particularly from the phylum Actinobacteria, are involved in steroid degradation. nih.gov Comamonas testosteroni possesses hydroxysteroid dehydrogenases capable of oxidizing hydroxyl groups on the steroid nucleus. nih.gov

Table 2: Examples of Microbial Transformation of Steroids

MicroorganismSubstrateMain Product(s)
Rhizopus arrhizusThis compound11α-hydroxythis compound
Aspergillus sp. PTCC 5266Androst-4-ene-3,17-dione11α-hydroxy-AD
Fusarium oxysporumAndrost-4-ene-3,17-dione14α-hydroxy-AD, Testosterone
Penicillium vinaceum19-Hydroxyandrostenedione17β,19-dihydroxyandrost-4-en-3-one

Data compiled from various studies on steroid biotransformation. cdnsciencepub.comresearchgate.netmdpi.com

Regio- and Stereoselective Hydroxylations by Microbial Enzymes

Microbial enzymes, particularly P450 monooxygenases, are renowned for their ability to introduce hydroxyl groups at specific positions on the steroid skeleton with high regio- and stereoselectivity. researchgate.netmdpi.com This capability is highly valuable for the synthesis of hydroxysteroids with potential pharmaceutical applications. mdpi.comrsc.org Fungi are particularly adept at these transformations. researchgate.netresearchgate.net For example, the hydroxylation of estr-4-ene-3,17-dione has been demonstrated in various fungi. nih.gov The position of hydroxylation can vary depending on the fungal species. For instance, different species can introduce hydroxyl groups at positions such as C-6, C-7, C-11, C-12, C-15, and C-16. researchgate.net The fungus Backusella lamprospora has been optimized for the 7α-hydroxylation of pregnenolone and dehydroepiandrosterone. mdpi.com Similarly, engineered strains containing specific P450s have been developed to achieve targeted hydroxylations, such as the 7β-hydroxylation of androst-4-ene-3,17-dione. mdpi.com

Enzymatic Ring Cleavage and Degradation of Estrane-Derived Structures

The microbial degradation of estrane-derived compounds, such as this compound, is a critical process in the environmental fate of natural and synthetic estrogens. This process primarily involves the enzymatic cleavage of the steroid's ring structure, rendering it inactive and more susceptible to further breakdown. The central mechanism for the aerobic degradation of the estrogen A-ring is the 4,5-seco pathway, which has been extensively studied in various bacteria.

The enzymatic cascade for the ring cleavage of estrogenic steroids typically begins with modifications to the A-ring, which is aromatic in natural estrogens like estrone and estradiol (B170435). While this compound possesses a non-aromatic A-ring, the principles of enzymatic attack on the steroid nucleus, particularly the cleavage of the A and B rings, share common features with the degradation of other estrogens.

Research has shown that the degradation of estrone by certain microorganisms, such as those from the genera Sphingomonas and Novosphingobium, serves as a model for understanding the cleavage of the estrane (B1239764) skeleton. nih.govcsic.es The process is initiated by the hydroxylation of the A-ring, a step catalyzed by monooxygenases. This is followed by a meta-cleavage of the A-ring, leading to the formation of a dicarboxylic acid derivative.

A key intermediate identified in the degradation of estrone by Sphingomonas sp. strain KC8 is 4-norestrogen-5(10)-en-3-oyl-CoA. nih.govnih.gov This compound is structurally very similar to this compound, suggesting that the latter could be an intermediate or be metabolized through a similar pathway. The formation of 4-norestrogen-5(10)-en-3-oyl-CoA occurs after the initial meta-cleavage of the A-ring of 4-hydroxyestrone (B23518) and a subsequent oxidative decarboxylation reaction. nih.govfrontiersin.org

The enzymatic ring cleavage process can be summarized in the following key steps, which are believed to be applicable to this compound and related structures:

A-Ring Activation: In the case of aromatic estrogens, this involves hydroxylation. For a compound like this compound, enzymatic modification of the A-ring would be the initial step to prepare it for cleavage.

Meta-Cleavage of the A-Ring: A dioxygenase enzyme catalyzes the cleavage of the A-ring between C-4 and C-5, resulting in a linear dicarboxylic acid derivative still attached to the B-ring. mdpi.com

Decarboxylation: A 2-oxoacid oxidoreductase then removes a carboxyl group, leading to the formation of a C17 steroid with a cleaved A-ring. nih.govfrontiersin.org

B-Ring Cleavage: Subsequent enzymatic reactions, including hydrolysis, lead to the cleavage of the B-ring, further breaking down the steroid nucleus. nih.govnih.gov The resulting products are then channeled into the central metabolism of the microorganism.

The table below details the key enzymatic reactions and the compounds involved in the proposed degradation pathway relevant to this compound, based on studies of closely related estrogenic compounds.

Step Substrate Enzyme(s) Product(s) Microorganism Example
1EstroneEstrone 4-hydroxylase (a monooxygenase)4-HydroxyestroneSphingomonas sp. strain KC8, Novosphingobium tardaugens nih.govcsic.es
24-Hydroxyestrone4-Hydroxyestrone 4,5-dioxygenase4,5-seco-Estron-9(10)-ene-3,5,17-trione-4-oic acid (meta-cleavage product)Sphingomonas sp. strain KC8 nih.govmdpi.com
34,5-seco-Estron-9(10)-ene-3,5,17-trione-4-oic acid2-Oxoacid oxidoreductase4-Norestrogen-5(10)-en-3-oyl-CoASphingomonas sp. strain KC8 nih.govfrontiersin.org
44-Norestrogen-5(10)-en-3-oyl-CoAHydrolase, β-oxidation enzymes3aα-H-4α(3′-propanoate)-7aβ-methylhexahydro-1,5-indanedione (HIP) and other degradation productsSphingomonas sp. strain KC8 nih.govnih.gov

It is important to note that some microorganisms may produce dead-end metabolites during this process. For instance, in the presence of ammonia (B1221849), the meta-cleavage product can undergo a non-enzymatic cyclization to form pyridinestrone acid, which is not further degraded. csic.esfrontiersin.org

The degradation of the remaining C and D rings of the steroid nucleus is thought to proceed through a common central pathway after the cleavage of the A and B rings. biorxiv.org This involves the degradation of the intermediate 3aα-H-4α(3′-propanoate)-7aβ-methylhexahydro-1,5-indanedione (HIP). nih.govnih.gov

Mechanistic Investigations of Biological Activity in in Vitro and Cellular Systems

Molecular Interactions with Steroid Receptors

The influence of Estr-5(10)-ene-3,17-dione and its related compounds on steroid receptors is a key area of investigation. This includes its potential to activate or modulate androgen and estrogen receptors, which are crucial in various physiological processes.

While direct studies on this compound's interaction with the androgen receptor (AR) are limited, research on similar androstane-based steroids provides valuable context. For instance, androstenedione (B190577), a structurally related compound, is a precursor to testosterone (B1683101), which directly activates the androgen receptor. wikipedia.org The conversion is facilitated by the enzyme 17β-hydroxysteroid dehydrogenase. Some synthetic steroids have been shown to act as androgen receptor agonists, leading to the modulation of AR-dependent gene expression and cellular proliferation in cancer cell lines. nih.gov

In studies of castration-resistant prostate cancer (CRPC), the role of various steroids in androgen receptor activity is a significant focus. While some treatments aim to reduce levels of testosterone and dihydrotestosterone, the levels of other steroids like dehydroepiandrosterone (B1670201) (DHEA) and androst-5-ene-3,17-dione (B1197268) may remain unchanged, highlighting the complexity of steroid signaling in this disease state. nih.gov The ability of certain compounds to inhibit the growth of CRPC cells is linked to their capacity to antagonize the androgen receptor's activation function. nih.gov

The androgenic activity of various steroidal compounds has been evaluated using in vitro reporter gene assays, such as the AR CALUX assay, which uses human U2-OS cells. oup.com These assays measure the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene. oup.com Nandrolone (B1676933), also known as 19-nortestosterone, is a derivative of testosterone that exhibits strong anabolic and weaker androgenic effects. wikipedia.org Its interaction with the androgen receptor is a key aspect of its biological activity. wikipedia.org

The interaction of this compound's metabolites with estrogen receptors (ERα and ERβ) is a critical aspect of its biological profile. Androstenedione, a related compound, can be converted to estrone (B1671321) by the enzyme aromatase. wikipedia.orgdrugbank.com Estrone is a major mammalian estrogen that can then be converted to estradiol (B170435), a potent estrogen receptor agonist. drugbank.comdrugbank.com

Studies have shown that metabolites of dehydroepiandrosterone (DHEA), which is structurally similar to this compound, can activate both ERα and ERβ. nih.gov Androstenediol (B1197431) (androst-5-ene-3β,17β-diol) has been identified as a significant ligand for ERα, while androstenedione (androst-5-ene-3,17-dione) is a potent activator of ERβ. nih.gov The binding affinities of these metabolites to the estrogen receptors have been determined through competitive binding assays. nih.gov For instance, androstenediol binds to ERα with an IC50 of approximately 0.1 µM, and to ERβ with an IC50 of about 50 nM. nih.gov Androstenedione binds to ERβ with an IC50 of around 50 µM. nih.gov

The activation of estrogen receptors by these metabolites can lead to the proliferation of estrogen-sensitive cells, such as MCF-7 breast cancer cells. nih.gov This highlights the importance of understanding the metabolic pathways of compounds like this compound and the subsequent actions of their metabolites.

Enzymatic Modulation and Inhibition Studies

The ability of this compound and its derivatives to modulate or inhibit key enzymes in steroid metabolism is a significant area of research. A primary focus has been on the enzyme aromatase.

Aromatase is a crucial enzyme responsible for the conversion of androgens to estrogens. lookchem.com Its inhibition is a key therapeutic strategy for hormone-dependent conditions. lookchem.com Several derivatives of estr-4-ene-3,17-dione have been investigated as aromatase inhibitors.

Research has identified both competitive and irreversible (suicide) inhibitors of aromatase. Competitive inhibitors bind to the active site of the enzyme, preventing the natural substrate from binding. Irreversible inhibitors, on the other hand, bind to the enzyme and form a permanent covalent bond, leading to its inactivation. nih.gov

A notable example is 10-(2-propynyl)-estr-4-ene-3,17-dione (MDL 18,962), which acts as a mechanism-based irreversible inhibitor of aromatase. nih.gov Studies in cultured human foreskin fibroblasts have shown that MDL 18,962 exhibits a high binding affinity for the enzyme's active site and effectively competes with the substrate, androstenedione. nih.gov This leads to time- and concentration-dependent irreversible inactivation of aromatase. nih.gov Kinetic analysis revealed an apparent Ki of 2.75 nM for competitive inhibition and a Ki of 7.6 nM for irreversible inhibition. nih.gov

Similarly, 10β-hydroxyestr-4-ene-3,17-dione has been utilized as a competitive inhibitor in aromatase inhibition studies. lookchem.com Other compounds, such as atamestane (B1683762) (1-methylandrosta-1,4-diene-3,17-dione), also exhibit selective, competitive, and irreversible inhibition of aromatase. wikipedia.org Androsta-3,5-diene-7,17-dione is another compound that functions as a suicide substrate inhibitor, permanently binding to and inactivating aromatase.

The following table summarizes the inhibitory constants for selected aromatase inhibitors:

CompoundInhibition TypeKi (Apparent)IC50Cell Line/System
10-(2-propynyl)-estr-4-ene-3,17-dione (MDL 18,962)Competitive & Irreversible2.75 nM (competitive)4.0 - 8.6 nMCultured human foreskin fibroblasts
10-(2-propynyl)-estr-4-ene-3,17-dione (MDL 18,962)Irreversible7.6 nM (irreversible)-Cultured human foreskin fibroblasts
10-propargylestr-4-ene-3,17-dioneIrreversible23 nM-Human placental aromatase
10-(1-oxo-2-propynyl)-estr-4-ene-3,17-dioneIrreversible12 µM-Human placental aromatase
3-deoxy steroidal olefin (3a)Competitive50 nM225 nMHuman placental microsomes
Epoxide derivative (4a)Competitive38 nM145 nMHuman placental microsomes
Androsta-3,5-diene-7,17-dioneCompetitive0.058 - 45 µM-Aromatase

This table is for illustrative purposes and summarizes data from various research findings. nih.govnih.govcore.ac.uk

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its inhibitory activity and for designing more potent inhibitors. nih.govacs.org For steroidal aromatase inhibitors, modifications to the steroid's A, B, C, and D rings can significantly impact their binding affinity and inhibitory mechanism. core.ac.uk

Studies have shown that the C-3 carbonyl group, while present in the natural substrate androstenedione, is not essential for anti-aromatase activity. core.ac.ukacs.org In fact, 3-deoxy derivatives of androstenedione have been found to be potent competitive inhibitors. core.ac.ukacs.org However, the planarity of the A and B rings and the structure of the D-ring are critical for effective binding to the aromatase active site. core.ac.uk The 17-carbonyl function appears to be necessary for the effective binding of 3-deoxy steroids. acs.org

The addition of different substituents at various positions on the steroid nucleus has been explored to enhance inhibitory potency. For example, 10-propargylestr-4-ene-3,17-dione is a powerful competitive inhibitor. researchgate.net The development of novel steroidal compounds through a structure-guided approach has led to the identification of potent aromatase inhibitors with antiproliferative activities against breast cancer cells. nih.gov

Modulation of Hydroxysteroid Dehydrogenase Activity

This compound and structurally related steroids have been investigated for their ability to modulate the activity of hydroxysteroid dehydrogenases (HSDs), a family of enzymes crucial for the synthesis and metabolism of active steroid hormones. mdpi.com These enzymes catalyze the conversion between 17-keto and 17β-hydroxy steroids. tandfonline.com For instance, 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) is a key enzyme that converts the weak estrogen, estrone, into the highly potent estradiol, playing a significant role in estrogen-sensitive diseases. tandfonline.comd-nb.info

Inhibition studies on enzymes that are structurally very similar to the substrate have provided insights into structure-activity relationships. For example, 4-estrene-3,17-dione, an isomer of this compound, was one of the first steroids demonstrated to inhibit 17β-HSD type 3 (17β-HSD3) activity in canine testicular microsomes. researchgate.net These early studies suggested that a non-aromatic A-ring and a carbonyl group at the C17 position were important features for inhibition. researchgate.net 17β-HSD3 is the enzyme responsible for converting androstenedione into the active androgen, testosterone. mdpi.com

Further research into HSD inhibitors has led to the development of various steroidal compounds. The inhibitory potential of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the inhibitory activity of a related compound against different HSD isoforms.

CompoundTarget EnzymeSystemIC₅₀ (µM)
Compound 6 (an N-butyl, N-methyl-d-homo-lactone derivative)17β-HSD3Whole LNCaP cells overexpressing 17β-HSD30.10
Compound 6 (an N-butyl, N-methyl-d-homo-lactone derivative)17β-HSD3Homogenized rat testes0.11

Table 1: Inhibitory activity of a steroidal derivative against 17β-hydroxysteroid dehydrogenase type 3. Data sourced from mdpi.com.

Inhibition of Steroid Sulfatase by Estrane-Based Compounds

Steroid sulfatase (STS) is another critical enzyme in the biosynthesis of active estrogens. d-nb.info It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone-3-sulfate (E1S), into their active forms, like estrone (E1). d-nb.infomdpi.com The estrone produced can then be converted to the potent estrogen estradiol by 17β-HSD1. mdpi.com In some cancerous tissues, the sulfatase pathway is considered a predominant source of local estrogen production. d-nb.info Consequently, the inhibition of STS is a significant therapeutic strategy for hormone-dependent cancers. mdpi.com

The development of STS inhibitors has largely focused on estrane-based compounds, which mimic the natural substrate, E1S. mdpi.com A key breakthrough in this area was the creation of estrone-3-O-sulfamate (EMATE), a potent irreversible inhibitor. mdpi.com This compound and its derivatives are designed to compete with E1S for the enzyme's active site while remaining metabolically stable. mdpi.com The aryl sulfamate (B1201201) ester group is recognized as the active pharmacophore required for potent STS inhibition. mdpi.com

While direct inhibitory data for this compound on STS is not extensively documented, its estrane (B1239764) skeleton is the foundational structure for many potent inhibitors. Modifications to this core structure are central to the design of new STS-inhibiting drugs.

Cellular and Molecular Effects in Biological Systems

Impact on Gene Expression and Transcription (e.g., Oncogenic miR-21)

Steroidal compounds like this compound can exert profound effects on cellular processes by modulating gene expression. One potential pathway is through their conversion to active estrogens, which then bind to estrogen receptors (ERs). nih.gov ERs are transcription factors that, upon binding to estrogen, can regulate the expression of a wide array of genes, including microRNAs (miRNAs). nih.govfrontiersin.org

MicroRNAs are small non-coding RNAs that regulate gene expression post-transcriptionally. genecards.org The oncogenic microRNA-21 (miR-21) is of particular interest as its expression is often upregulated in various cancers and is linked to cell proliferation and apoptosis. genecards.orgmedrxiv.org Studies have shown that the regulatory region of the miR-21 gene contains binding sites for Estrogen Receptor 1 (ESR1), suggesting a direct link between estrogen signaling and miR-21 expression. frontiersin.org

In vitro experiments have demonstrated that modulating miR-21 levels can have significant effects. For example, in 3T3-L1 adipocytes, treatment with a miR-21 mimic affected the mRNA expression of genes associated with adipogenesis, thermogenesis, and browning. medrxiv.org While estradiol treatment in a human T-cell line did not result in a significant change in miR-21 levels, the established link between ESR1 and the miR-21 gene points to a potential regulatory mechanism in other cell types. frontiersin.org The metabolism of this compound into active estrogens could therefore indirectly influence the expression of miR-21 and other estrogen-regulated genes, impacting cellular function.

Effects on Cell Proliferation and Apoptosis in Specific Cell Lines

The influence of estrane-based steroids on cell fate, particularly proliferation and apoptosis, is a critical area of investigation, especially in the context of hormone-dependent cancers. The biological effects are often cell-line specific and depend on the expression of hormone receptors like the estrogen receptor (ER) and androgen receptor (AR). researchgate.net

Metabolites of steroidal compounds can significantly impact cell viability. For instance, studies on exemestane, a steroidal aromatase inhibitor, and its metabolites have shown potent anti-proliferative effects in ER-positive, aromatase-overexpressing breast cancer cells (MCF-7aro). These compounds were found to reduce cell viability in a dose- and time-dependent manner. researchgate.net The mechanism often involves cell cycle arrest and the induction of apoptosis. researchgate.net Similarly, other novel steroidal derivatives have demonstrated cytotoxic effects against triple-negative breast cancer cells (MDA-MB-231), inducing apoptosis as evidenced by an increase in the subG1 cell population and PARP cleavage. scielo.br

The binding of estrogens to their receptors is known to increase cell proliferation in hormone-sensitive tissues. nih.gov Conversely, certain estrogen metabolites, such as catechol estrogens, can induce apoptosis. nih.gov The ultimate effect of a compound like this compound on a specific cell line would depend on its metabolic conversion, the receptor status of the cells, and the downstream signaling pathways activated.

CompoundCell LineEffectIC₅₀ (µM)
17-βHE (Exemestane metabolite)MCF-7aroReduction in cell viability0.25
ExemestaneMCF-7aroReduction in cell viability0.90
Compound 5d (spirooxiranandrosta-1,4-diene-3,17-dione)MCF-7aroDecrease in cell viability0.73
Compound 5e (epoxy-6-methylenandrost-4-ene-3,17-dione)MCF-7aroDecrease in cell viability1.18
Compound 7 (17α-p-methoxybenzoyloxyestra-4-en-3-one)MDA-MB-23171% growth inhibitionN/A (at 30 µM)

Table 2: Antiproliferative effects of various steroidal compounds on breast cancer cell lines. Data sourced from researchgate.netscielo.br.

Molecular Docking and Computational Studies of Enzyme/Receptor Affinity

Molecular docking and other computational methods are powerful tools for investigating the interactions between a ligand, such as this compound, and its biological target at an atomic level. mdpi.com These in silico techniques predict the preferred orientation of a molecule when bound to a receptor or enzyme active site and estimate the strength of the interaction, often expressed as a binding energy score. jmbfs.org

Such studies have been crucial in the development of inhibitors for steroidogenic enzymes like aromatase and 17β-HSD. mdpi.comjmbfs.org For example, docking studies of potential aromatase inhibitors are performed using the enzyme's crystal structure (e.g., PDB code: 3S79) to understand how the ligands fit into the binding pocket. mdpi.com Similarly, docking simulations with 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) have identified key amino acid residues, such as Ser142, Tyr155, and His221, that are critical for ligand interaction. jmbfs.org

Molecular docking can guide the synthesis of more potent and selective inhibitors by revealing key structural features required for high-affinity binding. mdpi.com Computational simulations have been carried out for numerous steroidal ligands, providing insights that correlate with their observed biological activity. mdpi.com For instance, molecular docking studies have indicated a high affinity for the active site of certain enzymes for derivatives of this compound.

Target EnzymeKey Active Site ResiduesExample LigandPredicted Binding Energy (kcal/mol)
Aromatase (CYP19A1)Arg115, Thr310, Val370Phytoestrogen Compound 43N/A
17β-HSD1 (HSD17B1)Ser142, Tyr155, His221Phytoestrogen Compound 35-8.5
17β-HSD1 (HSD17B1)Ser142, Tyr155Phytoestrogen Compound 33-7.6

Table 3: Examples of molecular docking studies on key steroidogenic enzymes. Data sourced from jmbfs.org.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methodologies for Isolation and Quantification

Chromatography is indispensable for the separation and purification of Estr-5(10)-ene-3,17-dione from reaction mixtures or biological samples. High-resolution techniques are essential for isolating the target compound from structurally similar steroids and other interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the detection and identification of this compound, particularly within complex biological matrices such as urine. In doping control and metabolic studies, GC-MS provides the necessary sensitivity and specificity to identify metabolites of synthetic steroids. The technique separates compounds based on their volatility and interaction with a stationary phase, after which the mass spectrometer fragments the molecules and detects them based on their mass-to-charge ratio (m/z).

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern that serves as a molecular fingerprint. The molecular ion peak ([M]⁺) is observed at m/z 272, corresponding to its molecular weight. nih.gov Other significant fragments are crucial for positive identification. nih.gov

Table 1: Key Mass Spectrometry Fragments for this compound

Fragment Type Mass-to-Charge Ratio (m/z)
Molecular Ion 272
Second Highest Peak 215
Third Highest Peak 97

This data is interactive and can be sorted by column.

This fragmentation data allows researchers to confidently identify this compound even at low concentrations in intricate samples like those used in anti-doping analysis or studies of steroid metabolism. rsc.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, quantification, and purity assessment of non-volatile steroids like this compound. This method is particularly valuable for verifying the purity of synthesized standards and for isolating the compound from reaction byproducts.

In a typical HPLC setup for steroid analysis, a reversed-phase column (such as a C18 column) is used, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) and water or methanol (B129727) and water. Compounds are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column. Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl groups in this compound absorb UV light. By comparing the retention time of a peak in a sample to that of a certified reference standard, the compound can be identified. The area under the peak is proportional to its concentration, allowing for accurate quantification and the determination of purity, often expressed as a percentage of the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including steroids like this compound. It provides detailed information about the carbon-hydrogen framework and the three-dimensional arrangement of atoms.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of each hydrogen atom in a molecule. For a complex steroid structure, the ¹H NMR spectrum often shows a crowded region of overlapping signals from the methylene (B1212753) and methine protons of the steroid core. nih.gov However, specific protons, such as those adjacent to ketone groups, can exhibit distinct chemical shifts.

In the context of this compound, ¹H NMR has been noted as the most effective method for monitoring the progress of chemical reactions, such as epoxidation. Researchers can track the disappearance of signals corresponding to the starting material and the appearance of new signals from the product, allowing for real-time assessment of the reaction's success and the detection of any intermediates or byproducts.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and chemical environment of the carbon atoms in a molecule. For this compound, a ¹³C NMR spectrum would show 18 distinct signals, one for each carbon atom in its unique environment. The chemical shifts of the carbonyl carbons (C3 and C17) would be found significantly downfield (typically >200 ppm), providing clear evidence of the dione (B5365651) functionality. The olefinic carbons of the C5-C10 double bond would also have characteristic shifts in the 120-140 ppm range. This technique is invaluable for confirming the carbon skeleton of the molecule and for studying conformational changes that affect the electronic environment of the carbon atoms.

Due to the complexity and signal overlap in the one-dimensional NMR spectra of steroids, two-dimensional (2D) NMR techniques are essential for complete and unambiguous structural assignment. nih.govrsc.org These experiments correlate signals from different nuclei, allowing chemists to piece together the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is used to map out the proton-proton connectivity throughout the steroid rings. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is a powerful tool for assigning the resonances of the carbon skeleton. nih.gov

Together, these 2D NMR methods provide a comprehensive map of the molecular structure of this compound, enabling its definitive characterization in research. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a pivotal analytical technique for the identification of functional groups within a molecule, such as this compound. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated, revealing the vibrational modes of its chemical bonds. The molecular structure of this compound, featuring two ketone (C=O) groups and a carbon-carbon double bond (C=C) within its steroidal framework, gives rise to characteristic absorption bands in the IR spectrum. These bands are instrumental in confirming the presence of these key functional groups and verifying the compound's identity.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used method for obtaining high-quality infrared spectra. In the analysis of this compound, FTIR is employed to confirm the presence of its defining carbonyl and alkene functionalities. The spectrum is characterized by strong absorption bands corresponding to the stretching vibrations of the C=O bonds in the five-membered D-ring and six-membered A-ring ketones. Additionally, the stretching vibration of the C=C bond at the 5(10) position is a key diagnostic peak.

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ketone (C=O) Stretching 1700 - 1750
Alkene (C=C) Stretching 1600 - 1680
Alkane (C-H) Stretching 2850 - 3000

Note: Expected wavenumber ranges are general values for the specified functional groups and may vary slightly in the actual spectrum of this compound due to its specific molecular environment.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique that can be coupled with FTIR spectroscopy, offering a significant advantage for analyzing solid or liquid samples with minimal preparation. mdpi.com For a compound like this compound, which is a solid at room temperature, ATR-IR is a particularly useful and efficient method. usbio.netwiley.com The technique involves pressing the sample against a high-refractive-index crystal, known as an internal reflection element (IRE). mdpi.com The IR beam is directed into the crystal and reflects internally, creating an evanescent wave that penetrates a short distance into the sample in contact with the crystal. mdpi.com

This method is non-destructive and requires only a small amount of the sample. wiley.com The quality of the resulting spectrum depends on achieving good contact between the sample and the IRE. mdpi.com Spectral data for this compound using an ATR-Neat technique has been documented, providing a valuable reference for forensic and quality control applications. nih.gov The resulting ATR-IR spectrum is generally comparable to a traditional transmission FTIR spectrum, clearly showing the characteristic absorption bands for the ketone and alkene functional groups.

Derivatization Methodologies for Enhanced Analytical Performance

In many analytical contexts, particularly those involving gas chromatography (GC) and mass spectrometry (MS), direct analysis of steroid hormones like this compound can be challenging due to their low volatility and thermal instability. Chemical derivatization is a strategy employed to convert the analyte into a more suitable form for analysis, thereby improving its chromatographic behavior and detection characteristics. elsevierpure.comresearchgate.net This process involves chemically modifying the functional groups of the steroid, in this case, the two ketone groups.

Silylation Procedures with Various Silylating Agents and Catalysts

Silylation is the most common derivatization technique for steroids containing hydroxyl or keto groups. nih.gov This reaction replaces the active hydrogen atoms in the molecule with a trimethylsilyl (B98337) (TMS) group. For ketosteroids like this compound, silylation proceeds via enolization of the ketone to form a silyl (B83357) enol ether. This transformation significantly increases the volatility and thermal stability of the compound, making it amenable to GC analysis. nih.govtheses.cz

A variety of silylating agents are available, each with different reactivity. The choice of reagent depends on the specific steroid and the desired extent of derivatization. For ketosteroids, potent reagents are often required to effectively derivatize the sterically hindered keto groups.

Common Silylating Agents and Catalysts:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent frequently used for steroids. theses.czresearchgate.net

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another widely used and potent reagent, known for producing stable derivatives suitable for GC-MS analysis. nih.govtheses.czmdpi.com

Trimethylchlorosilane (TMCS): Often used as a catalyst in combination with silylating agents like BSTFA or MSTFA. researchgate.net TMCS increases the reactivity of the main agent, promoting higher derivatization yields, especially for sterically hindered groups. researchgate.net

Ammonium Iodide (NH₄I) and Dithiothreitol (DTT): This combination, used with MSTFA, is a powerful catalytic system that facilitates the silylation of enol groups, leading to an increased intensity of the molecular ion in mass spectrometry. nih.gov

Table 2: Silylating Agents and Catalysts for Steroid Derivatization

Reagent/Catalyst Abbreviation Role Common Use
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Silylating Agent Derivatization of hydroxyl and keto groups theses.czresearchgate.net
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Silylating Agent Potent reagent for hydroxyl and keto groups nih.govmdpi.com
Trimethylchlorosilane TMCS Catalyst Enhances reactivity of BSTFA and MSTFA researchgate.net
Ammonium Iodide NH₄I Catalyst Used with MSTFA to enhance molecular ion intensity nih.gov

Optimization of Derivatization Reaction Conditions (Temperature, Time, Solvent)

The efficiency and completeness of the silylation reaction are critically dependent on the reaction conditions. Optimization of these parameters is essential to ensure reproducible and quantitative derivatization, which is crucial for accurate analysis.

Temperature: The reaction temperature significantly influences the rate of derivatization. For many steroid silylation procedures, elevated temperatures, often between 60°C and 80°C, are employed to ensure the reaction goes to completion. researchgate.net For instance, one study found that thermostating at 80°C was optimal for preparing TMS derivatives of various steroids. nih.gov However, excessively high temperatures (e.g., above 75°C) can sometimes lead to the degradation of certain sensitive steroids, necessitating careful control. theses.cz

Time: The duration of the reaction must be sufficient to allow for complete conversion of the analyte to its derivative. Reaction times can vary from a few minutes to over an hour. nih.govresearchgate.net Research has shown that for some procedures, a reaction time of 10 minutes at 80°C is sufficient for complete derivatization, while other methods may require 30 to 45 minutes. nih.govresearchgate.net

Solvent: The choice of solvent can affect the solubility of the steroid and the reactivity of the silylating agent. Aprotic solvents are required for silylation reactions. researchgate.net Pyridine is a common solvent as it can also act as a catalyst by accepting the HCl produced when using chlorosilane reagents. theses.czresearchgate.net Other common solvents include acetonitrile and toluene. theses.czresearchgate.net The volume of the derivatization reagent and solvent is also a factor; while a sufficient volume is needed, an excessive amount can dilute the sample and reduce sensitivity. mdpi.com

Table 3: Example of Optimized Silylation Conditions for Steroids

Parameter Condition Rationale / Finding Source
Temperature 80 °C Provided the highest analyte responses without causing degradation of SPE cartridge materials. nih.gov
Time 10 minutes Sufficient for the complete preparation of TMS derivatives at 80°C. nih.gov
Reagent MSTFA/NH₄I/DTT Allows for the silylation of even enol groups, resulting in higher analytical sensitivity. nih.gov

| Solvent | Pyridine | Commonly used solvent that can also act as a catalyst in the reaction. | theses.czresearchgate.net |

Impact of Derivatization on Detection Sensitivity and Specificity

The primary goal of derivatization is to enhance analytical performance. By converting this compound into its silyl enol ether derivative, both detection sensitivity and specificity are significantly improved, particularly in GC-MS and LC-MS/MS analyses. elsevierpure.comresearchgate.net

Impact on Sensitivity: Derivatization enhances sensitivity in several ways. For GC-MS, the increased volatility and thermal stability of the TMS derivative lead to sharper chromatographic peaks and reduced analyte degradation in the injector and column, resulting in stronger signals. mdpi.com For LC-MS, while less common, derivatization can be used to tag the steroid with a moiety that has a high proton affinity or is permanently charged, which dramatically improves ionization efficiency in electrospray ionization (ESI). elsevierpure.comresearchgate.net Studies have shown that derivatized steroids can provide a 10 to 15 times higher ESI response compared to their underivatized counterparts. researchgate.net This leads to significantly lower limits of detection (LOD) and quantification (LOQ). researchgate.net

Impact on Specificity: Derivatization improves specificity in mass spectrometry by directing the fragmentation of the molecule. The TMS derivatives of steroids often produce characteristic high-mass fragment ions and an abundant molecular ion peak. nih.govresearchgate.net This predictable fragmentation pattern is highly specific to the derivatized compound, which aids in its unambiguous identification, especially in complex biological matrices. The use of selected reaction monitoring (SRM) in MS/MS analysis of these specific fragments further increases specificity and reduces background noise, allowing for more reliable quantification at trace levels. researchgate.net

Comparative Biochemical and Synthetic Investigations of Estr 5 10 Ene 3,17 Dione

Comparative Analysis with Structurally Similar Steroids

The location of the carbon-carbon double bond in the steroid nucleus is a critical determinant of its chemical and biological properties. Estr-5(10)-ene-3,17-dione's Δ⁵⁽¹⁰⁾ double bond confers distinct characteristics compared to its isomers and other related steroids.

Structural and Reactivity Distinctions from Androst-4-ene-3,17-dione (Δ⁴-Androstenedione)

Androst-4-ene-3,17-dione, commonly known as Δ⁴-androstenedione, is a well-known androgen and a direct precursor to testosterone (B1683101) and estrone (B1671321). wikipedia.org The primary structural difference between it and this compound lies in the position of the double bond within the A-ring.

Δ⁴-Androstenedione : The double bond is conjugated with the C3-ketone, forming an α,β-unsaturated ketone system. wikipedia.org This conjugation imparts significant thermodynamic stability to the molecule.

This compound : The double bond is located between C5 and C10, which is an unconjugated position relative to the C3-ketone. nih.govscbt.com This lack of conjugation makes the double bond more susceptible to isomerization. rsc.org

This structural variance directly impacts their reactivity. The conjugated system in Δ⁴-androstenedione influences its UV absorption and the chemical reactivity of the A-ring. In contrast, the isolated double bond in this compound can undergo reactions typical of an alkene, such as epoxidation. cas.cz For instance, epoxidation of this compound primarily yields the 5β,10β-epoxide. cas.cz

Comparison with 5-Androstenediol (Androst-5-ene-3β,17β-diol) and 5α-Androst-1-ene-3,17-dione

A comparison with other related steroids further highlights the unique properties of this compound.

5-Androstenediol : This steroid features a Δ⁵ double bond similar to this compound, but possesses hydroxyl groups at the C3 and C17 positions instead of ketones. This difference in functional groups significantly alters its biological role, making it a precursor in steroidogenic pathways.

5α-Androst-1-ene-3,17-dione : This compound has a double bond at the Δ¹ position and a saturated A/B ring junction (5α configuration). The Δ¹ double bond, while also unconjugated to the C3-ketone initially, influences its metabolic fate differently, notably preventing aromatization into estrogens.

FeatureThis compoundΔ⁴-Androstenedione5-Androstenediol5α-Androst-1-ene-3,17-dione
Double Bond Position Δ⁵⁽¹⁰⁾Δ⁴Δ⁵Δ¹
A-Ring Functionality C3-ketoneC3-ketone (conjugated)C3β-hydroxylC3-ketone
B-Ring Functionality C17-ketoneC17-ketoneC17β-hydroxylC17-ketone
Key Reactivity Isomerization, EpoxidationStable, Conjugate additionOxidationResistant to aromatization

Differential Enzymatic Transformations of this compound vs. Isomers and Analogs

The structural differences outlined above have profound implications for how these steroids are processed by enzymes in biological systems.

Substrate Specificity Profiling of Steroidogenic Enzymes

This compound is a recognized intermediate in the biosynthesis of estrogens. rsc.org It can be formed from androgens through the action of the aromatase enzyme complex. nih.gov Studies with placental aromatase have shown that this compound can be converted to estrogens. rsc.orgresearchgate.net The enzyme facilitates the isomerization of the Δ⁵⁽¹⁰⁾ double bond to a Δ⁴ double bond, a crucial step preceding aromatization. rsc.org

Comparative Metabolic Fates and Pathway Fluxes

The metabolic fate of this compound is complex. In the presence of placental aromatase, it can be converted into estrogens, with the yield being pH-dependent. rsc.orgresearchgate.net At a higher pH (7.2), the formation of estrogens is more significant (22.7%) compared to a lower pH (6.5), where it is only 6.8%. rsc.orgresearchgate.net At the higher pH, a hydroxylated product, 10β-hydroxyestr-4-ene-3,17-dione, is also formed. rsc.orgresearchgate.net In the absence of the enzyme, this compound readily isomerizes to Δ⁴-androstenedione. rsc.org

The metabolism of Δ⁴-androstenedione is more direct, primarily leading to testosterone (via 17β-hydroxysteroid dehydrogenase) or estrone (via aromatase). wikipedia.org 5-Androstenediol is metabolized through oxidation of its hydroxyl groups to ketones, leading to the formation of androstenedione (B190577). The metabolic pathway of 5α-androst-1-ene-3,17-dione is distinct in that it is a prodrug to the potent anabolic steroid 1-testosterone and is not a substrate for aromatase.

Comparative Efficiency and Selectivity in Organic Synthesis

In the realm of organic synthesis, the unique structure of this compound makes it a valuable intermediate. Its synthesis often involves the removal of the C19-methyl group from an androgen precursor. The reactivity of its isolated double bond allows for selective chemical transformations that are not possible with the conjugated system of Δ⁴-androstenedione. For example, the epoxidation of the Δ⁵⁽¹⁰⁾ double bond and subsequent acid-catalyzed rearrangement can lead to the formation of 10β-hydroxyestr-4-ene-3,17-dione and 5,10β-dihydroxy-5α-estrane-3,17-dione. cas.cz The choice of acid catalyst can influence the product distribution. cas.cz The synthesis of related compounds like (+)-estr-4-ene-3,17-dione has also been achieved through multi-step total synthesis. acs.org

Table 1: Comparison of Synthetic Yields for Steroid Intermediates from Different Precursors
Target CompoundPrecursorKey Intermediate(s)Overall Yield (%)Reference
MethylnorandrostEstr-4-ene-3,17-dione3-Ethoxy-3,5-dien-estr-17-one25.0% researchgate.net
MethylnorandrostThis compound3,3-Dimethoxy-estr-5(10)-17-one86.0% researchgate.net
Dienogest17α-cyanomethyl-17β-hydroxy-estr-5(10)-ene-3-one-48.0% (final steps), 24.0% (total process) google.com
Dienogest3,3-dimethoxy-estra-5(10),9(11)-diene-17-one-82.0% google.comgoogle.com

Stereochemical Control in Derivatization vs. Related Compounds

The derivatization of this compound presents significant stereochemical challenges due to the presence of two ketone groups at the C3 and C17 positions within a complex, rigid steroidal framework. Achieving high stereoselectivity in reactions at these sites is crucial for synthesizing specific isomers with desired biological functions.

The C17-ketone is sterically hindered from the β-face (the "upper" face) by the C18-methyl group. researchgate.net Consequently, reduction of the C17-ketone using common hydride reagents like sodium borohydride (B1222165) (NaBH₄) typically proceeds via hydride attack from the less hindered α-face, leading almost exclusively to the formation of the 17β-hydroxy isomer. researchgate.net To obtain the alternative 17α-hydroxy isomer, a less direct approach is required, such as a Mitsunobu reaction to invert the configuration of a pre-existing 17β-hydroxyl group. researchgate.net This inherent substrate bias at the C17-position is a common feature in many steroids and dictates the synthetic strategy. In other related systems, such as the derivatization of D-ring C17-ketones, sophisticated methods like ligand-tuned asymmetric hydrovinylation have been developed to afford high stereoselectivity, allowing for the synthesis of either the C20(R) or C20(S) derivatives with minimal cross-contamination. nih.gov

Table 2: Stereochemical Outcomes in the Derivatization of this compound and Related Steroids
PositionReactionReagent/MethodMajor Product StereochemistryControlling FactorReference
C17-ketoneReductionNaBH₄17β-OHSteric hindrance from C18-methyl group researchgate.net
C17β-OHInversionMitsunobu Reaction17α-OHReaction mechanism researchgate.net
C3-ketoneReductionNoyori Asymmetric Transfer Hydrogenation3β-OHChiral catalyst control researchgate.net
C17-ketone (D-ring dienes)HydrovinylationNi(II) with tuned phosphoramidite (B1245037) ligandsC20(R) or C20(S)Ligand control nih.gov
C3-ketoneRing ExpansionChiral ReagentsRegioselectiveDiastereotopic nature of adjacent methylenes d-nb.info

Future Research Directions and Unexplored Avenues for Estr 5 10 Ene 3,17 Dione

Elucidation of Uncharacterized Enzymatic and Biochemical Pathways

The complete metabolic and enzymatic landscape of Estr-5(10)-ene-3,17-dione is not yet fully mapped. While its role as a precursor in the synthesis of other steroids is acknowledged, the specific enzymes and biochemical cascades it participates in are areas ripe for investigation. researchgate.net For instance, the isomerization of the Δ5(10) double bond to the more stable Δ4 position is a critical step in the formation of biologically active hormones. bioscientifica.com While enzymes like glutathione (B108866) S-transferase A3-3 have been implicated in the isomerization of similar Δ5-steroids, the specific isomerases that act on this compound require definitive characterization. tandfonline.com

Future research should focus on identifying and characterizing the specific enzymes, such as isomerases and hydroxysteroid dehydrogenases, that metabolize this compound. Investigating its potential conversion to novel or uncharacterized steroid metabolites could reveal new endocrine pathways or biologically active molecules. The mercapturic acid pathway, a major route for the biotransformation of electrophilic compounds, could also play a role in the metabolism of this steroid and warrants further investigation. tandfonline.com

Development of Novel Synthetic Strategies and Green Chemistry Approaches

Current synthetic routes to this compound and its derivatives can be complex and may utilize harsh reagents. researchgate.net The growing demand for sustainable and environmentally benign chemical processes necessitates the development of novel synthetic strategies. iaea.orgbrynmawr.edu Green chemistry principles offer a framework for creating more efficient and less hazardous synthetic methods. researchgate.netresearchgate.net

Future research in this area could explore several promising avenues:

Heterogeneous Catalysis: The use of solid catalysts that can be easily separated from the reaction mixture, improving efficiency and reducing waste. researchgate.net

Microwave-Assisted Synthesis: This technology can accelerate reaction rates, increase yields, and minimize the use of toxic solvents. researchgate.net

Microbial Transformations: Utilizing microorganisms or their enzymes as biocatalysts offers a highly specific and environmentally friendly alternative to traditional chemical synthesis. iaea.orgbrynmawr.edu Mycolicibacteria, for example, have shown versatility in steroid transformations. mdpi.com

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to improved yields and safety.

These approaches could lead to more economical and sustainable methods for producing this compound and related compounds for research and potential applications.

In-depth Exploration of Cellular Signaling and Molecular Mechanisms

The precise molecular mechanisms through which this compound exerts any biological effects are largely unknown. While it is a precursor to other hormonally active steroids, its intrinsic activity at various receptors and its influence on cellular signaling pathways remain to be thoroughly investigated. drugbank.combioscientifica.com

Future studies should aim to:

Receptor Binding Assays: Determine if this compound binds to and activates or inhibits nuclear receptors such as the estrogen and androgen receptors.

Cellular Signaling Cascades: Investigate its effects on key signaling pathways involved in cell proliferation, apoptosis, and differentiation. This could involve studying its impact on protein kinases, transcription factors, and other signaling molecules.

Gene Expression Profiling: Analyze changes in gene expression in response to treatment with this compound to identify the cellular processes it may regulate. The potential for estrogen quinones, which can be formed from estrogenic compounds, to interact with cellular targets and modulate gene expression highlights the complexity of these interactions. nih.gov

A deeper understanding of its molecular interactions could uncover novel biological functions and potential therapeutic applications for this compound or its derivatives.

Advancements in High-Resolution Analytical Techniques for Metabolomics and Flux Analysis

To fully understand the biochemical role of this compound, it is crucial to accurately measure its levels and trace its metabolic fate in complex biological systems. The development and application of advanced analytical techniques are paramount to achieving this.

High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC) offers unparalleled sensitivity and specificity for steroid analysis. sciex.commdpi.comresearchgate.net Techniques like two-dimensional gas chromatography (2D-GC) can further enhance the separation and resolution of complex steroid mixtures. rsc.org

Metabolic Flux Analysis (MFA) is a powerful experimental technique used to examine the rates of production and consumption of metabolites within a biological system. wikipedia.orgnih.gov By using stable isotope tracers, such as ¹³C-labeled precursors, researchers can follow the flow of atoms through metabolic pathways. nih.gove-enm.org This approach can provide quantitative insights into the dynamics of steroid biosynthesis and metabolism. elifesciences.org

Future research should leverage these cutting-edge analytical platforms to:

Develop highly sensitive and specific quantitative assays for this compound and its metabolites in various biological matrices.

Employ stable isotope labeling and MFA to map the metabolic pathways involving this compound in different tissues and cell types. e-enm.orgelifesciences.org This can reveal the relative contributions of different pathways to its synthesis and degradation.

Utilize untargeted metabolomics approaches to identify novel metabolites of this compound and uncover previously unknown biochemical transformations. anu.edu.au

These advanced analytical strategies will be instrumental in building a comprehensive picture of the role of this compound in steroid metabolism and its broader physiological significance.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing Estr-5(10)-ene-3,17-dione, and how are they optimized?

  • Methodological Answer : this compound is synthesized via peracid-mediated epoxidation of precursor steroids. For example, epoxidation using monoperphthalic acid in methylene dichloride at 0°C for 16 hours yields the 5β,10β-epoxide derivative. Optimization involves controlling reaction temperature and stoichiometry to minimize side reactions . Sodium borohydride reduction of the dione in methanol at room temperature can further produce diol derivatives (e.g., estr-5(10)-ene-3α,17β-diol) with high selectivity .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Characterization relies on mass spectrometry (MS) for molecular weight confirmation (C₁₈H₂₄O₂, MW 272.38) and nuclear magnetic resonance (NMR) to resolve stereochemistry. The compound’s CAS registry (3962-66-1) and IUPAC name (19-Nor-5(10)-androstene-3,17-dione) are essential for database alignment. Infrared (IR) spectroscopy identifies ketone groups (3,17-dione) and olefinic bonds .

Q. What are the stability considerations for this compound under experimental storage conditions?

  • Methodological Answer : Stability studies recommend storage in inert atmospheres (e.g., argon) at –20°C to prevent oxidation of the Δ⁵(¹⁰) double bond. Degradation pathways include epoxide formation under acidic conditions or allylic oxidation in the presence of light. Purity is validated via HPLC with UV detection at 240 nm .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in catalytic oxidations?

  • Methodological Answer : Photoelectron spectroscopy (PE) reveals ionization energies of the conjugated enone system (Δ⁵(¹⁰) double bond and 3,17-dione groups), which dictate reactivity in copper-catalyzed aerobic oxidations. The electron-deficient C10 position undergoes γ-hydroxylation with Cu(OAc)₂ as a catalyst and air as the oxidant, yielding 10β-hydroxyestr-4-ene-3,17-dione (56% yield) while preserving tertiary C–H bonds .

Q. What mechanistic insights explain the selectivity in vinylogous oxidations of this compound derivatives?

  • Methodological Answer : Selectivity arises from steric hindrance at C1 and C19 positions, directing oxidation to the less hindered C10. Computational modeling (MNDO) supports this by showing lower activation energy for C10 hydroxylation versus allylic sites. Reaction conditions (e.g., 60°C in DMF with 10 mol% Cu catalyst) optimize regioselectivity .

Q. How can metabolic pathways of this compound be modeled in vitro for toxicity screening?

  • Methodological Answer : Hepatic microsomal assays (e.g., rat liver S9 fractions) identify Phase I metabolites via hydroxylation at C6β or C16α. LC-MS/MS detects glucuronide conjugates as Phase II metabolites. Comparative studies with structurally similar steroids (e.g., tibolone) highlight shared enzymatic targets like CYP3A4 .

Q. What strategies validate the purity of this compound in synthetic batches for regulatory compliance?

  • Methodological Answer : Batch validation follows USP guidelines using orthogonal methods:

  • HPLC : Reverse-phase C18 column, 90:10 acetonitrile/water mobile phase.
  • TLC : Rf comparison against USP reference standards (e.g., CAS 2503-06-2).
  • Elemental Analysis : Confirms C, H, O content (e.g., Calcd: C 70.18%, H 8.57%; Found: C 69.81%, H 8.67%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.